1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea
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Overview
Description
1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea is a complex organic compound characterized by its unique structure, which includes a thiourea group, a dimethoxyphenyl group, and a methoxy-dibenzofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea typically involves multiple steps. One common method includes the following steps:
Preparation of 3,4-Dimethoxyphenylacrylic Acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a Knoevenagel condensation reaction with malonic acid in the presence of a base.
Formation of the Acryloyl Chloride: The 3,4-dimethoxyphenylacrylic acid is then converted to its corresponding acryloyl chloride using thionyl chloride.
Synthesis of the Thiourea Derivative: The acryloyl chloride is reacted with 2-methoxy-dibenzofuran-3-yl-amine to form the desired thiourea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated thiourea derivatives.
Scientific Research Applications
1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Antimicrobial Activity: Disrupting the cell membrane or interfering with the metabolic processes of microorganisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features.
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative with comparable functional groups.
3-(3,4-Dimethoxyphenyl)-1-propanol: An alcohol with a related aromatic structure.
Uniqueness
1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, is responsible for its potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H22N2O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C25H22N2O5S/c1-29-20-10-8-15(12-23(20)31-3)9-11-24(28)27-25(33)26-18-14-21-17(13-22(18)30-2)16-6-4-5-7-19(16)32-21/h4-14H,1-3H3,(H2,26,27,28,33)/b11-9+ |
InChI Key |
YCJKTVAXKUUAAR-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Origin of Product |
United States |
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